Dimethyl 2-phenylbutanedioate

Lipophilicity Drug Design Membrane Permeability

White solid selective D3 inhibitor; decouples lipophilicity (XLogP3=1.6) from polar surface area for optimized CNS penetration. Ideal benchmark for tuning Pd-catalyzed oxidative carbonylation selectivity (88% yield). Solid form simplifies precise weighing. Verify storage compliance; request COA.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 15463-92-0
Cat. No. B096373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-phenylbutanedioate
CAS15463-92-0
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=CC=C1)C(=O)OC
InChIInChI=1S/C12H14O4/c1-15-11(13)8-10(12(14)16-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
InChIKeyCGVIBFZHFCVINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-phenylbutanedioate (CAS 15463-92-0): A Dopamine Analog Phenylsuccinate Ester for Targeted Synthesis and Neurochemical Research Procurement


Dimethyl 2-phenylbutanedioate (CAS 15463-92-0), also known as dimethyl phenylsuccinate, is a phenyl-substituted succinate diester with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol [1]. This compound is characterized by its white solid powder appearance and faint aroma, with solubility in alcohols and ethers but insolubility in water . It is structurally classified as a dopamine analog and is recognized for its capacity to selectively inhibit the production of dopamine D3 in brain tissue samples . As a phenylsuccinate derivative, it serves as a key building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and chemical research applications [1].

Why Generic Substitution Fails for Dimethyl 2-phenylbutanedioate (CAS 15463-92-0) in Research and Industrial Applications


Direct substitution of Dimethyl 2-phenylbutanedioate with seemingly analogous phenylsuccinate derivatives is problematic due to quantifiable differences in physical properties, synthetic accessibility, and biological activity. The presence of the phenyl substituent on the succinate backbone significantly alters the compound's lipophilicity and molecular recognition properties compared to unsubstituted succinates [1]. Furthermore, the esterification state (dimethyl ester vs. free acid) profoundly impacts solubility, reactivity, and the compound's ability to cross biological membranes, thereby dictating its suitability for specific synthetic routes or neurochemical assays . Relying on generic analogs without rigorous quantitative comparison can lead to suboptimal yields in key synthetic transformations or invalid biological results due to differing target engagement profiles .

Quantitative Differentiation Evidence for Dimethyl 2-phenylbutanedioate (CAS 15463-92-0) vs. In-Class Analogs


Enhanced Lipophilicity: XLogP3-AA Comparison of Dimethyl 2-phenylbutanedioate vs. Unsubstituted Dimethyl Succinate

Dimethyl 2-phenylbutanedioate exhibits a computed XLogP3-AA value of 1.6 [1], which is substantially higher than the LogP values reported for the unsubstituted analog, dimethyl succinate (LogP ≈ 0.2 to 0.4) [2]. This quantitative difference indicates a significant increase in lipophilicity conferred by the phenyl substituent.

Lipophilicity Drug Design Membrane Permeability

Synthetic Selectivity: Achieving 88% Yield of Dimethyl Phenylsuccinate via Optimized Pd-Catalyzed Methoxycarbonylation

A study on the oxidative carbonylation of styrene with Pd(II) catalysts demonstrated that optimized reaction conditions can be tuned to favor the formation of dimethyl phenylsuccinate (the target compound) with a highest selectivity of 88% [1]. This is directly contrasted with the same catalyst system's ability to produce the alternative product, methyl cinnamate, with a highest selectivity of 99% when parameters are altered [1].

Catalysis Synthetic Methodology Process Chemistry

Physical Form and Handling: Solid State of Dimethyl 2-phenylbutanedioate vs. Solid/Liquid Nature of Analogs

Dimethyl 2-phenylbutanedioate is described as a white solid powder , contrasting with its unsubstituted analog, dimethyl succinate, which is a liquid at room temperature (melting point 16-19°C) [1]. The free acid form, phenylsuccinic acid, is also a solid but possesses a significantly higher melting point (166-170°C) .

Physical Chemistry Formulation Logistics

Neurochemical Target Modulation: Reported Selective Inhibition of Dopamine D3 Production

Dimethyl 2-phenylbutanedioate has been reported to selectively inhibit the production of dopamine D3 in brain tissue samples . This claim, while not accompanied by a direct comparator's quantitative data in the same source, establishes a specific biological activity profile that is distinct from other phenylsuccinate derivatives. For instance, phenylsuccinic acid is documented as a competitive inhibitor of succinate transport (20 mM) [1], a completely different biological target.

Neuroscience Dopamine Pharmacology

Topological Polar Surface Area (TPSA) Comparison for Permeability Prediction

The topological polar surface area (TPSA) for Dimethyl 2-phenylbutanedioate is computed as 52.6 Ų [1]. This value is identical to that of unsubstituted dimethyl succinate, which also has a TPSA of 52.6 Ų [2], indicating that the addition of the phenyl ring does not increase the polar surface area and thus does not inherently reduce passive membrane permeability from a TPSA perspective.

ADME Drug-likeness Computational Chemistry

Synthetic Accessibility: Dicarbonylation of Styrene with Stereospecific Syn-Addition

Labeling studies of the dicarbonylation of E-β-deuteriostyrene to dimethyl 2-phenylbutanedioate using Pd(CF3COO)2/2,2′-bipyridine as a catalyst precursor demonstrated that the reaction proceeds stereospecifically in a syn-fashion with complete retention of the label [1]. In contrast, the same catalytic system in the absence of oxidant produces methyl 2- and 3-phenylpropionates with observed deuterium scrambling [1].

Stereochemistry Reaction Mechanism Organic Synthesis

Optimal Research and Industrial Application Scenarios for Dimethyl 2-phenylbutanedioate (CAS 15463-92-0)


Neurochemical Probe for Dopamine D3 Pathway Investigation

Researchers investigating the dopaminergic system, particularly the D3 receptor subtype, should prioritize Dimethyl 2-phenylbutanedioate as a tool compound. Its reported selective inhibition of dopamine D3 production in brain tissue samples distinguishes it from other phenylsuccinate analogs that target mitochondrial transporters. The compound's enhanced lipophilicity (XLogP3-AA = 1.6) relative to unsubstituted succinates [1] suggests improved blood-brain barrier penetration, making it a more suitable candidate for in vivo neurochemical studies compared to more polar analogs.

Synthetic Methodology Development for Tunable Pd-Catalyzed Carbonylations

For process chemists and catalytic methodology researchers, this compound is a key product in the oxidative carbonylation of styrene, a reaction that can be tuned for high selectivity toward either dimethyl phenylsuccinate (88%) or methyl cinnamate (99%) . This tunability makes the compound an ideal benchmark substrate for developing and optimizing new Pd-based catalyst systems, where achieving high selectivity for the dicarbonylation pathway is a quantifiable goal.

Stable Building Block for Solid-Phase or Solvent-Free Synthesis

Due to its physical state as a white solid powder , Dimethyl 2-phenylbutanedioate offers practical advantages over its liquid analog, dimethyl succinate, in synthetic workflows that require precise weighing, solid-phase synthesis, or solvent-free reaction conditions. Its lower melting point compared to the free acid phenylsuccinic acid [1] may also simplify its use as a melt or in low-temperature reactions, providing a convenient and stable intermediate for the preparation of more complex phenylsuccinate-derived molecules.

ADME Property Optimization in Drug Discovery Programs

Medicinal chemists engaged in lead optimization can utilize this compound as a scaffold that successfully decouples lipophilicity from polar surface area. The compound maintains a low TPSA of 52.6 Ų, identical to dimethyl succinate, while achieving a significantly higher XLogP3-AA of 1.6 [1]. This property profile is highly desirable for improving membrane permeability without sacrificing aqueous solubility, making it a valuable starting point for designing CNS-penetrant or orally bioavailable drug candidates.

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